molecular formula C10H13NO4 B587162 N-Methyl-L-DOPA-d3 CAS No. 1795785-63-5

N-Methyl-L-DOPA-d3

Cat. No.: B587162
CAS No.: 1795785-63-5
M. Wt: 214.235
InChI Key: QZIWDCLHLOADPK-LNEZGBMJSA-N
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Description

N-Methyl-L-DOPA-d3 is a deuterated derivative of N-Methyl-L-DOPA, where three hydrogen atoms are replaced with deuterium. N-Methyl-L-DOPA itself is a methylated variant of L-DOPA (3,4-dihydroxy-L-phenylalanine), with a methyl group attached to the amino group (N-methylation) . The deuterated form (this compound) enhances metabolic stability and traceability in analytical studies, such as pharmacokinetics or enzyme interaction assays, due to isotopic labeling .

Properties

CAS No.

1795785-63-5

Molecular Formula

C10H13NO4

Molecular Weight

214.235

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)propanoic acid

InChI

InChI=1S/C10H13NO4/c1-11-7(10(14)15)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,11-13H,4H2,1H3,(H,14,15)/t7-/m0/s1/i1D3

InChI Key

QZIWDCLHLOADPK-LNEZGBMJSA-N

SMILES

CNC(CC1=CC(=C(C=C1)O)O)C(=O)O

Synonyms

3-Hydroxy-N-(methyl-d3)-L-tyrosine;  3-(3,4-Dihydroxyphenyl)-N-(methyl-d3)alanine;  β-(3,4-Dihydroxyphenyl)-N-(methyl-d3)alanine;  N-Methyldopa-d3; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-L-DOPA-d3 typically involves the methylation of L-DOPA followed by deuterium exchange. The process begins with the protection of the amino and carboxyl groups of L-DOPA. The hydroxyl groups are then methylated using methyl iodide in the presence of a base such as potassium carbonate. The protected N-Methyl-L-DOPA is then subjected to deuterium exchange using deuterium oxide (D2O) under acidic or basic conditions to replace the hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The deuterium exchange step is optimized to achieve maximum incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-L-DOPA-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert this compound to its corresponding amine.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-Methyl-L-DOPA-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.

    Biology: Helps in understanding metabolic pathways and enzyme kinetics.

    Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of drugs.

    Industry: Employed in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of N-Methyl-L-DOPA-d3 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium atoms provide a unique signature that can be detected using mass spectrometry, allowing researchers to trace the compound’s journey through biological systems. The molecular targets include enzymes involved in amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Modifications Primary Applications References
L-DOPA C₉H₁₁NO₄ 197.19 Parent compound Parkinson’s disease treatment; precursor for dopamine synthesis
L-DOPA-d3 C₉H₈D₃NO₄ 200.2 2,5,6-position deuterium atoms Isotopic tracer in neurochemical, pharmacokinetic, and metabolic studies
N-Methyl-L-DOPA C₁₀H₁₃NO₄ 211.21 N-methylation Tyrosinase inhibition; enzyme substrate studies
3-O-Methyl-L-DOPA C₁₀H₁₃NO₄ 211.21 O-methylation at 3-hydroxy group Major metabolite of L-DOPA; biomarker for L-DOPA metabolism
Methyldopa C₁₀H₁₃NO₄·1.5H₂O 238.23 α-methylation (C-methylation) Antihypertensive agent; inhibits norepinephrine synthesis
3-O-Methyl-L-DOPA-d3 Methyl Ester C₁₁H₁₂D₃NO₄ 228.26 O-methylation + deuterium labeling Analytical standard for L-DOPA metabolite detection (e.g., LC-MS/MS)

Key Differences:

Structural Modifications: N-Methyl-L-DOPA vs. Methyldopa: The former has a methyl group on the amino group, while Methyldopa features a methyl group on the α-carbon of the side chain. This structural difference leads to distinct biological activities—N-Methyl-L-DOPA targets tyrosinase, whereas Methyldopa acts centrally to lower blood pressure . Deuterated Analogs: L-DOPA-d3 and 3-O-Methyl-L-DOPA-d3 are used for tracking metabolic pathways. This compound would similarly enable precise studies of methylation effects on enzyme interactions .

Metabolic Stability :

  • Deuterium incorporation (e.g., in L-DOPA-d3) reduces metabolic degradation rates, enhancing detection sensitivity in mass spectrometry .
  • 3-O-Methyl-L-DOPA, a major L-DOPA metabolite, is resistant to catechol-O-methyltransferase (COMT) and serves as a biomarker for L-DOPA dosing efficacy .

Analytical Applications :

  • Electrochemical sensors (e.g., Eu₂O₃@Cr₂O₃-modified electrodes) detect L-DOPA with high sensitivity (detection limit: ~1 µM) . Deuterated compounds like L-DOPA-d3 improve resolution in NMR and LC-MS studies .
  • 3-O-Methyl-L-DOPA-d3 derivatives are critical for quantifying L-DOPA metabolism in Parkinson’s disease research .

Enzyme Interaction Studies

  • N-Methyl-L-DOPA : Acts as a competitive inhibitor of tyrosinase, an enzyme involved in melanin synthesis. This property is leveraged in studies of pigmentation disorders .
  • Methyldopa: Inhibits aromatic L-amino acid decarboxylase (AADC), reducing norepinephrine levels and lowering blood pressure .

Isotopic Labeling Advantages

  • L-DOPA-d3: Used to study blood-brain barrier penetration and dopamine synthesis rates in Parkinson’s models. Its deuterium labeling minimizes interference from endogenous L-DOPA .
  • 3-O-Methyl-L-DOPA-d3 Methyl Ester : A stable isotope-labeled internal standard for quantifying L-DOPA metabolites in plasma, enhancing assay accuracy .

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